neuromedine C

Vue d'ensemble

Description

La neuromedine C (sel de trifluoroacétate) est un neuropeptide de type bombésine qui stimule la contraction des muscles lisses utérins et la libération de gastrine, de somatostatine et d'amylase chez les rats . Il s'agit d'une forme tronquée du peptide de libération de la gastrine, correspondant aux acides aminés 18-27 du peptide de libération de la gastrine .

Applications De Recherche Scientifique

La neuromedine C (sel de trifluoroacétate) a une large gamme d'applications en recherche scientifique :

Industrie : Elle est utilisée dans le développement de médicaments et d'agents thérapeutiques à base de peptides.

5. Mécanisme d'action

La this compound exerce ses effets en se liant à des récepteurs spécifiques sur les cellules cibles. Elle interagit principalement avec les récepteurs de la bombésine, ce qui entraîne l'activation de voies de signalisation intracellulaires . Cette interaction stimule la libération d'hormones telles que la gastrine et la somatostatine, ainsi que d'enzymes comme l'amylase . Les cibles moléculaires et les voies impliquées comprennent l'activation des récepteurs couplés aux protéines G et les cascades de signalisation intracellulaires subséquentes .

Mécanisme D'action

Target of Action

Neuromedin C, also known as Neuromedin C (porcine), primarily interacts with the bombesin receptor subtype-2 (BB2R) . This receptor is a G protein-coupled receptor (GPCR), and it has been identified as the main target of Neuromedin C . The BB2R is involved in various processes in the central nervous system and gastrointestinal tract .

Mode of Action

Neuromedin C binds to the BB2R, triggering a series of biochemical reactions. The interaction between Neuromedin C and BB2R is crucial for the regulation of various physiological processes . The binding of Neuromedin C to BB2R leads to a conformational change in the receptor, which then activates the associated G protein . This activation initiates a cascade of intracellular signaling events, leading to the physiological responses associated with Neuromedin C.

Pharmacokinetics

The efficient design of bb2r antagonists for the treatment of disorders related to neuromedin c dysfunction or misregulation requires a detailed understanding of these properties .

Action Environment

The action of Neuromedin C can be influenced by various environmental factors. For instance, the presence of other neuromedins, such as Neuromedin U and Neuromedin S, can potentially affect the action of Neuromedin C . Furthermore, the physiological environment, including pH and temperature, may also influence the stability and efficacy of Neuromedin C .

Analyse Biochimique

Biochemical Properties

Neuromedin C interacts with specific receptors, NMUR1 and NMUR2, which are G-protein-coupled receptors . NMUR1 is mainly expressed in peripheral tissues, while NMUR2 is primarily detected in the central nervous system . The interaction of Neuromedin C with these receptors triggers a series of biochemical reactions that influence various physiological processes .

Cellular Effects

Neuromedin C has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Neuromedin C has been found to regulate feeding behavior, energy metabolism, and insulin secretion, which are tightly linked to obesity pathophysiology .

Molecular Mechanism

Neuromedin C exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Neuromedin C adopts a C-terminal α-helical conformation upon binding to SDS micelles . This binding is directed by hydrophobic interactions .

Metabolic Pathways

Neuromedin C is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Méthodes De Préparation

La neuromedine C (sel de trifluoroacétate) est généralement synthétisée par synthèse peptidique en phase solide. Cette méthode implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide . Les conditions réactionnelles comprennent souvent l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide et l'hydroxybenzotriazole pour faciliter la formation de la liaison peptidique . Une fois la synthèse terminée, le peptide est clivé de la résine et purifié par chromatographie liquide haute performance . Les méthodes de production industrielle sont similaires, mais adaptées à des quantités plus importantes.

Analyse Des Réactions Chimiques

La neuromedine C (sel de trifluoroacétate) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau du résidu méthionine, conduisant à la formation de sulfoxyde de méthionine.

Réduction : Les réactions de réduction peuvent inverser l'oxydation des résidus méthionine.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation et des agents réducteurs comme le dithiothréitol pour la réduction . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Comparaison Avec Des Composés Similaires

La neuromedine C est similaire à d'autres peptides de type bombésine, tels que :

Neuromedine B : Un autre peptide de type bombésine ayant des effets physiologiques similaires, mais différant par sa séquence d'acides aminés.

Peptide de libération de la gastrine : Le peptide complet dont la this compound est dérivée.

La this compound est unique en raison de sa séquence d'acides aminés spécifique et de sa capacité à se lier sélectivement à certains récepteurs de la bombésine, ce qui en fait un outil précieux pour étudier les rôles physiologiques des peptides de type bombésine .

Propriétés

IUPAC Name |

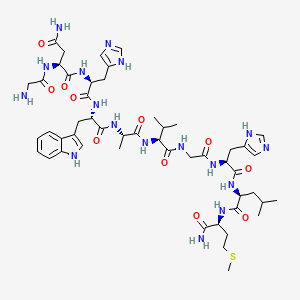

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H73N17O11S/c1-25(2)13-34(46(74)63-33(43(53)71)11-12-79-6)64-47(75)36(15-29-20-54-23-58-29)62-41(70)22-57-50(78)42(26(3)4)67-44(72)27(5)60-45(73)35(14-28-19-56-32-10-8-7-9-31(28)32)65-48(76)37(16-30-21-55-24-59-30)66-49(77)38(17-39(52)68)61-40(69)18-51/h7-10,19-21,23-27,33-38,42,56H,11-18,22,51H2,1-6H3,(H2,52,68)(H2,53,71)(H,54,58)(H,55,59)(H,57,78)(H,60,73)(H,61,69)(H,62,70)(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,67,72)/t27-,33-,34-,35-,36-,37-,38-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBLWXCGQLZKLK-USVTTYPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H73N17O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231221 | |

| Record name | Neuromedin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1120.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81608-30-2 | |

| Record name | Neuromedin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081608302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neuromedin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.